molecular formula C9H15N3O2 B6162724 tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate CAS No. 2098000-15-6

tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate

Cat. No.: B6162724
CAS No.: 2098000-15-6
M. Wt: 197.2
InChI Key:
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Description

tert-Butyl (1r,3r)-3-azidocyclobutane-1-carboxylate is an organic compound featuring a tert-butyl ester group attached to a cyclobutane ring with an azido group at the 3-position

Safety and Hazards

Azides are known to be potentially explosive, so safety precautions would need to be taken when handling this compound . The specific hazards would depend on various factors, including the compound’s physical form and concentration .

Preparation Methods

The synthesis of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using azide salts.

    Esterification: The carboxylic acid group on the cyclobutane ring is esterified with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl (1r,3r)-3-azidocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions to form other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

tert-Butyl (1r,3r)-3-azidocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound can be used in bioconjugation reactions, where the azido group reacts with alkynes in click chemistry.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate involves its reactivity with various chemical species. The azido group is particularly reactive and can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is harnessed in bioconjugation and material science applications .

Comparison with Similar Compounds

Similar compounds to tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate include:

    tert-Butyl (1r,3r)-3-aminocyclobutane-1-carboxylate: Similar structure but with an amino group instead of an azido group.

    tert-Butyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate: Contains a hydroxyl group at the 3-position.

    tert-Butyl (1r,3r)-3-bromocyclobutane-1-carboxylate: Features a bromine atom at the 3-position.

The uniqueness of this compound lies in its azido group, which provides distinct reactivity and applications in click chemistry .

Properties

CAS No.

2098000-15-6

Molecular Formula

C9H15N3O2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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